2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile
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Overview
Description
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles These compounds are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction may proceed via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology
It may serve as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine
Industry
Used in the manufacture of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-phenylprop-2-enenitrile
- 2-(4-Methoxyphenyl)-3-phenylprop-2-enenitrile
Comparison
Compared to its analogs, 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile may exhibit unique properties due to the presence of both chlorophenyl and methoxyphenyl groups
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-16-8-2-12(3-9-16)10-14(11-18)13-4-6-15(17)7-5-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRHURWDVQKETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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